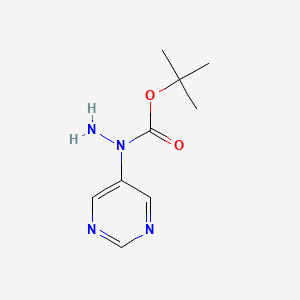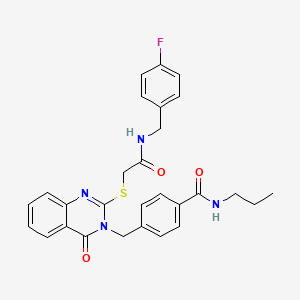
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multi-step organic synthesis. Starting with basic aromatic compounds, the synthesis progresses through several reactions such as nitration, reduction, amination, and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired configuration of the final product.
Industrial Production Methods
Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Large-scale reactions typically involve the use of continuous flow reactors, which enhance the efficiency and scalability of the process. Safety protocols and environmental considerations are also integral, as they ensure the sustainable and responsible manufacture of the compound.
化学反応の分析
Types of Reactions
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : Transforming the compound into its oxidized form using agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups within the molecule can be substituted, for instance, using halogenation or alkylation reagents.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reactions typically occur under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction type, the major products can range from oxidized derivatives to reduced forms, and substituted variants with different functional groups introduced into the molecule.
科学的研究の応用
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone finds applications across several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic potential due to its unique interactions with biological targets.
Industry: : Utilized in the development of advanced materials and chemical products.
作用機序
The compound exerts its effects through specific interactions with molecular targets. This includes binding to enzymes or receptors, altering their activity, and modulating biological pathways. The detailed mechanism of action often involves intricate biochemical processes that are the subject of ongoing research.
類似化合物との比較
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is unique among related compounds due to its distinctive molecular structure, which influences its reactivity and interaction with biological systems. Similar compounds include other naphthyridine derivatives and piperidine-carbonyl hybrids, but none exactly replicate the unique properties of this molecule.
In essence, this compound serves as a fascinating subject for scientific exploration, offering numerous applications and insights into chemical behavior and biological interactions.
Feel free to dive deeper into any section!
特性
IUPAC Name |
1-[3-[[7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-6-5-11-28(14-15)24(30)21-13-25-23-20(10-9-16(2)26-23)22(21)27-19-8-4-7-18(12-19)17(3)29/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRFLLDSZJRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)
![1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2413521.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)
![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)

![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2413535.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea](/img/structure/B2413538.png)

